ダプソン-D8 (主要)

概要

説明

Dapsone-d8 is intended for use as an internal standard for the quantification of dapsone by GC- or LC-MS. Dapsone is an anti-inflammatory and antibacterial compound that is widely used in the treatment of leprosy, malaria, acne, and various immune disorders. Dapsone is acetylated in the liver to monoacetyldapsone, the major metabolite, and other mono and diacetyl derivatives, and subsequently deacetylated back to diaminodiphenylsulfone (dapsone) until a state of equilibrium is achieved.

科学的研究の応用

抗炎症作用

ダプソンは、その強力な抗炎症作用で知られています . 活性酸素種(ROS)の産生を阻害し、好酸球ペルオキシダーゼの肥満細胞への影響を軽減し、好中球による炎症反応をダウンレギュレートします . これらの特性により、さまざまな炎症性および感染性皮膚疾患の治療に効果的です .

抗菌剤

ダプソンは、ジヒドロ葉酸合成を阻害することにより抗菌効果を発揮し、細菌の増殖を抑制します . 世界保健機関(WHO)が推奨する多剤併用療法におけるらい病治療の第一選択薬の1つです .

抗菌および抗原虫効果

ダプソンは、抗菌および抗原虫特性を含む広範囲の効果を持っています . 免疫系疾患に苦しむ人々のトキソプラズマ症およびニューモシスティス肺炎の治療/予防のための二次薬として推奨されています .

神経保護および細胞保護効果

最近の研究では、ダプソンの抗酸化、抗興奮毒、抗アポトーシス効果が、さまざまな虚血性損傷モデル、外傷性損傷、パーキンソン病(PD)やアルツハイマー病(AD)などの神経変性疾患モデルで記述されています .

皮膚疾患の治療

ダプソンは、主に好中球および好酸球の蓄積と浸潤を特徴とする、さまざまな皮膚および全身疾患で効果的に使用されてきました .

AIDSにおけるマラリアと肺炎の治療

作用機序

Target of Action

Dapsone, also known as 4,4’-diaminodiphenyl sulfone, primarily targets a wide range of bacteria, but it is mainly employed for its actions against Mycobacterium leprae . It also has anti-inflammatory, antibacterial, and immunomodulatory effects .

Mode of Action

Dapsone acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase . This inhibition of folic acid synthesis leads to the inhibition of bacterial growth .

Biochemical Pathways

Dapsone’s anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses . It also inhibits the production of tumor necrosis factor-alpha (TNF-α) as well as prostaglandin synthesis and liberation .

Pharmacokinetics

After oral administration, Dapsone is absorbed rapidly and nearly completely from the gastrointestinal tract . The elimination half-life of Dapsone is about 30 hours . The drug shows linear pharmacokinetics within the therapeutic range and the time-course after oral administration fits a 2-compartment model . Dapsone is about 70 to 90% protein bound and its monoacetylated metabolite (MADDS) is almost completely protein bound .

Result of Action

Dapsone has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions . It has been described in treating a wide variety of inflammatory and infectious skin conditions . It also has neuroprotective and cytoprotective effects .

Action Environment

Some genetic and environmental factors, by increasing the production of dapsone-reactive metabolites or affecting the ability of the liver to detoxify them, may increase the risk of developing Dapsone hypersensitivity syndrome (DHS) . The latency before the onset of symptoms can vary from 2−6 h, in previously sensitized patients, to 6 months .

生化学分析

Biochemical Properties

Dapsone-D8 (Major) exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells and downregulating neutrophil-mediated inflammatory responses .

Cellular Effects

Dapsone-D8 (Major) has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions . It has been described in treating a wide variety of inflammatory and infectious skin conditions .

Molecular Mechanism

The molecular mechanism of Dapsone-D8 (Major) involves both anti-microbial and anti-inflammatory effects. The anti-microbial effects are achieved by inhibiting dihydrofolic acid synthesis, which leads to the inhibition of bacterial growth . The anti-inflammatory effects are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .

Temporal Effects in Laboratory Settings

Data from biochemical analysis showed a significant increase in SOD, glutathione peroxidase (GSH-Px), and total antioxidant status (TAS) levels, as well as decreased malondialdehyde (MDA) level in the dapsone-treated group compared with the priapism-induced group .

Dosage Effects in Animal Models

It is known that Dapsone-D8 (Major) has been effectively used in a wide range of dermatological and systemic disorders, characterized mainly by neutrophilic and eosinophilic accumulation and infiltration .

Metabolic Pathways

It is known that Dapsone-D8 (Major) possesses a broad-spectrum effect, including anti-microbial and anti-protozoal properties .

Transport and Distribution

It is known that Dapsone-D8 (Major) has been recommended as a second-line drug for toxoplasmosis and pneumocystis pneumonia treatment/prevention in those who suffer from immune system disorders .

Subcellular Localization

It is known that Dapsone-D8 (Major) has been effectively used in a wide range of dermatological and systemic disorders, characterized mainly by neutrophilic and eosinophilic accumulation and infiltration .

生物活性

Dapsone-D8 is a deuterated form of dapsone, a sulfone antibiotic primarily used for its antibacterial and anti-inflammatory properties. This compound exhibits significant biological activity, particularly against Mycobacterium leprae, the causative agent of leprosy, and has applications in treating various dermatological conditions and infections. This article explores the biological activity of Dapsone-D8, including its mechanisms of action, pharmacokinetics, therapeutic uses, and recent research findings.

Dapsone-D8 functions similarly to dapsone by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA) at the active site of dihydropteroate synthase, an essential enzyme in folate synthesis. The compound's anti-inflammatory effects are attributed to its modulation of neutrophil activity and cytokine production, particularly in conditions characterized by excessive neutrophilic inflammation.

Pharmacokinetics

- Absorption : Dapsone-D8 is rapidly absorbed from the gastrointestinal tract with a bioavailability exceeding 86% following oral administration.

- Distribution : It is widely distributed throughout body tissues, with a notable accumulation in the liver and skin.

- Metabolism : The drug undergoes hepatic metabolism primarily via N-acetylation to form monoacetyl-dapsone (MADDS) and further hydroxylation to produce dapsone hydroxylamine (DDS-NOH), which is crucial for both efficacy and toxicity.

- Half-life : The elimination half-life ranges from 10 to 50 hours, allowing for once-daily dosing in many cases.

Therapeutic Applications

Dapsone-D8 is utilized in various clinical settings:

- Leprosy Treatment : It is a cornerstone in multidrug therapy for leprosy due to its effectiveness against M. leprae.

- Dermatological Conditions : Dapsone has shown efficacy in treating conditions such as acne vulgaris, dermatitis herpetiformis, and neutrophilic dermatoses like pyoderma gangrenosum and Sweet syndrome.

- Malaria : When combined with pyrimethamine, it serves as a treatment for malaria.

Case Studies

- Folliculitis Decalvans : A study reported two cases where patients treated with moderate doses of dapsone (75-100 mg daily) experienced significant improvement in symptoms over several months. Long-term maintenance therapy at lower doses (25 mg daily) effectively prevented relapses without significant adverse effects .

- Neutrophilic Dermatoses : In patients with conditions like Sweet syndrome, dapsone's ability to inhibit neutrophil respiratory burst and pro-inflammatory cytokine production has led to marked clinical improvement .

Research Findings

Recent studies have explored various aspects of Dapsone-D8's biological activity:

- Antioxidative Properties : Research indicates that dapsone can reduce reactive oxygen species (ROS) production in neutrophils, contributing to its anti-inflammatory effects .

- Impact on Cytokines : Dapsone has been shown to inhibit the release of interleukin-8 (IL-8), a pro-inflammatory cytokine linked to seizures and glioblastoma progression, suggesting potential applications beyond traditional antimicrobial therapy .

- Nanoemulsion Systems : Innovative formulations such as nanoemulsions have been developed to enhance the bioavailability of dapsone by improving its solubility and absorption profile .

Comparative Data Table

| Parameter | Dapsone-D8 | Dapsone |

|---|---|---|

| Bioavailability | >86% | 70-80% |

| Half-life | 10-50 hours | 10-50 hours |

| Main Metabolite | Monoacetyl-dapsone (MADDS) | Monoacetyl-dapsone |

| Key Uses | Leprosy, Acne | Leprosy, Acne |

| Mechanism | Folate synthesis inhibition | Folate synthesis inhibition |

| Anti-inflammatory Activity | Yes | Yes |

特性

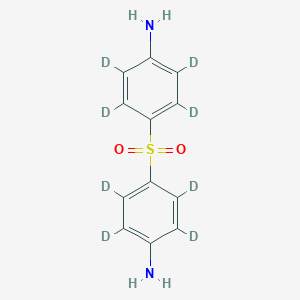

IUPAC Name |

4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKPEGWNLWLTK-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456285 | |

| Record name | Dapsone-D8 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557794-38-4 | |

| Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapsone-D8 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。